molecular formula C20H22Cl2N2O2S B4196706 3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide

3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide

Cat. No. B4196706
M. Wt: 425.4 g/mol
InChI Key: IHLXVGJGLDILIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide, commonly known as DTTA, is a chemical compound that has been widely used in scientific research for its unique properties. DTTA is a thiol reactive compound that is used as a reducing agent in biochemical experiments.

Scientific Research Applications

DTTA has been used in a variety of scientific research applications, including protein purification, disulfide bond reduction, and redox signaling studies. DTTA is a powerful reducing agent that can break disulfide bonds in proteins, making it an essential tool for protein purification. DTTA has also been used to study redox signaling pathways, which play a critical role in cellular signaling and oxidative stress response.

Mechanism of Action

DTTA acts as a thiol reactive compound that can reduce disulfide bonds in proteins. The mechanism of action involves the transfer of electrons from the thiol group of DTTA to the disulfide bond of the protein, resulting in the formation of a thiol-disulfide bond. This reaction is reversible, and the disulfide bond can be reformed by the addition of an oxidizing agent.
Biochemical and physiological effects:
DTTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DTTA can reduce oxidative stress and protect cells from damage caused by reactive oxygen species. DTTA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DTTA has several advantages for lab experiments, including its ability to reduce disulfide bonds in proteins and its low toxicity. However, DTTA can also be unstable and can react with other thiol-containing compounds, leading to unwanted side reactions. Careful control of reaction conditions and purification steps is essential to obtain a pure product.

Future Directions

There are several future directions for the use of DTTA in scientific research. One area of interest is the development of new methods for protein purification using DTTA. Another area of interest is the study of redox signaling pathways and the role of DTTA in these pathways. Additionally, there is potential for the use of DTTA in the development of new therapeutics for oxidative stress-related diseases.
Conclusion:
In conclusion, DTTA is a powerful reducing agent that has been widely used in scientific research for its unique properties. The synthesis of DTTA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product. DTTA has several advantages for lab experiments, including its ability to reduce disulfide bonds in proteins and its low toxicity. There are several future directions for the use of DTTA in scientific research, including the development of new methods for protein purification and the study of redox signaling pathways.

properties

IUPAC Name

3-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2S/c1-13(2)10-23-20(26)14-5-3-6-15(9-14)24-19(25)12-27-11-16-17(21)7-4-8-18(16)22/h3-9,13H,10-12H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLXVGJGLDILIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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